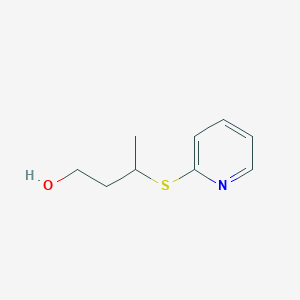

3-(Pyridin-2-ylthio)butan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13NOS |

|---|---|

Molecular Weight |

183.27 g/mol |

IUPAC Name |

3-pyridin-2-ylsulfanylbutan-1-ol |

InChI |

InChI=1S/C9H13NOS/c1-8(5-7-11)12-9-4-2-3-6-10-9/h2-4,6,8,11H,5,7H2,1H3 |

InChI Key |

XFQBFISVRCWMQP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCO)SC1=CC=CC=N1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Pyridin 2 Ylthio Butan 1 Ol and Its Precursors

Construction of the C-S Bond: Thioether Formation Strategies

The formation of the aryl-alkyl thioether bond between the pyridine (B92270) ring and the butanol chain is a critical step in the synthesis. Two primary strategies, nucleophilic substitution and transition metal-catalyzed coupling, are commonly employed for this purpose.

Nucleophilic Substitution Reactions Involving Pyridine Thiolates

Nucleophilic substitution (SₙAr) is a foundational method for forming C-S bonds. This approach typically involves the reaction of a sulfur-based nucleophile, such as a thiolate, with an electrophile containing a suitable leaving group.

One common pathway involves the reaction of pyridine-2-thiol (B7724439) with a butan-1-ol derivative functionalized with a leaving group at the C-3 position. Pyridine-2-thiol exists in equilibrium with its tautomer, 2-pyridinethione. Deprotonation with a base generates the pyridine-2-thiolate (B1254107) anion, a potent sulfur nucleophile that can displace a leaving group (e.g., halide, tosylate, mesylate) from a chiral 3-substituted butan-1-ol precursor.

Alternatively, the Mitsunobu reaction provides a powerful and reliable method for thioether synthesis from an alcohol and a thiol. This reaction allows for the direct coupling of pyridine-2-thiol with 1,3-butanediol. The reaction proceeds via the activation of the secondary hydroxyl group of the diol by a phosphine-azodicarboxylate complex (e.g., triphenylphosphine (B44618) and diethyl azodicarboxylate, DEAD), followed by nucleophilic attack by the thiol. A key feature of the Mitsunobu reaction is that it occurs with a complete inversion of stereochemistry at the alcohol's chiral center, making it highly valuable for stereocontrolled synthesis. researchgate.netnih.govorganic-chemistry.orgrsc.org

| Method | Nucleophile | Electrophile/Substrate | Key Reagents | Stereochemistry |

| SₙAr | Pyridine-2-thiolate | (R/S)-3-Halobutan-1-ol or (R/S)-3-Tosyloxybutan-1-ol | Base (e.g., NaH, K₂CO₃) | Retention or Inversion (depends on mechanism) |

| Mitsunobu | Pyridine-2-thiol | (R/S)-1,3-Butanediol | PPh₃, DEAD/DIAD | Inversion |

Transition Metal-Catalyzed Coupling Approaches for C-S Linkages

Transition metal catalysis, particularly with palladium, offers a versatile alternative for C-S bond formation. These cross-coupling reactions typically pair an aryl halide or pseudohalide with a thiol. For the synthesis of 3-(pyridin-2-ylthio)butan-1-ol, this would involve the coupling of a 2-halopyridine (e.g., 2-bromopyridine (B144113) or 2-chloropyridine) with 3-mercaptobutan-1-ol.

This process, analogous to the Buchwald-Hartwig amination, requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphines often providing the best results by facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle. This method is valued for its functional group tolerance and broad applicability. organic-chemistry.orgnih.govnih.gov

| Component | Examples | Purpose |

| Aryl Halide | 2-Bromopyridine, 2-Chloropyridine | Pyridine source (electrophile) |

| Thiol | 3-Mercaptobutan-1-ol | Thioether source (nucleophile) |

| Pd Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Facilitates the C-S coupling |

| Ligand | Xantphos, DPEPhos, BINAP | Stabilizes and activates the catalyst |

| Base | NaOt-Bu, Cs₂CO₃ | Deprotonates the thiol |

| Solvent | Toluene, Dioxane | Reaction medium |

Introduction and Stereocontrol of the Butan-1-ol Moiety

Establishing the absolute stereochemistry at the C-3 position of the butan-1-ol chain is essential for producing an enantiomerically pure final product. This can be achieved either by starting with a chiral precursor or by creating the stereocenter during the synthesis through asymmetric reactions.

Asymmetric Reduction Pathways for Chiral Alcohol Generation

A highly effective strategy for generating the chiral alcohol is the asymmetric reduction of a prochiral ketone. The key precursor for this route is 4-hydroxy-2-butanone (B42824). Stereoselective reduction of the ketone functionality yields chiral 1,3-butanediol, a direct precursor to the target molecule.

Biocatalysis has emerged as a particularly powerful tool for this transformation. Various microorganisms and their isolated enzymes (carbonyl reductases or alcohol dehydrogenases) can reduce 4-hydroxy-2-butanone to (R)- or (S)-1,3-butanediol with exceptionally high enantiomeric excess (e.e.) and yields. nih.govnih.govlibretexts.org This "green" approach avoids the need for expensive chiral catalysts or harsh reaction conditions.

| Biocatalyst | Substrate | Product | Yield | Enantiomeric Excess (e.e.) |

| Pichia jadinii HBY61 | 4-Hydroxy-2-butanone | (R)-1,3-Butanediol | 85.1% | 100% |

| Candida krusei ZJB-09162 | 4-Hydroxy-2-butanone | (R)-1,3-Butanediol | 83.9% | >99.0% |

| Carbonyl Reductase (CpSADH) | 4-Hydroxy-2-butanone | (S)-1,3-Butanediol | >90% | >99% |

Stereoselective Formation of the C-C Bonds Adjacent to the Chiral Center

An alternative to reducing a pre-existing ketone is to construct the carbon backbone of the butan-1-ol moiety itself in a stereocontrolled manner. The aldol (B89426) reaction is a classic and powerful method for C-C bond formation that can establish a β-hydroxy carbonyl relationship, which is precisely the structure of 4-hydroxy-2-butanone. libretexts.orgwikipedia.orgresearchgate.net

In an asymmetric aldol reaction, a chiral auxiliary can be used to direct the stereochemical outcome. For instance, an N-acyl oxazolidinone derived from a readily available chiral amino alcohol (an Evans auxiliary) can be converted into its corresponding enolate. The reaction of this chiral enolate with an aldehyde, such as acetaldehyde, proceeds through a highly ordered, chelated transition state, leading to the formation of the aldol adduct with high diastereoselectivity. Subsequent reductive cleavage of the auxiliary reveals the chiral β-hydroxy ketone or, with a stronger reducing agent, the chiral 1,3-diol. This method allows for the rational design and synthesis of either enantiomer of the desired product by selecting the appropriate chiral auxiliary.

Overall Synthetic Routes: Convergence and Divergence Strategies

The assembly of this compound can be approached from two overarching strategic perspectives: convergent synthesis and divergent synthesis.

Fragment 1 Synthesis: Prepare enantiomerically pure (R)- or (S)-1,3-butanediol via the highly selective biocatalytic reduction of 4-hydroxy-2-butanone. nih.govnih.gov

Fragment 2 Synthesis: Prepare pyridine-2-thiol (commercially available).

Coupling: Combine the two fragments using a stereoinvertive Mitsunobu reaction to form the final product with the desired absolute configuration.

Divergent Synthesis A divergent strategy begins with a common intermediate that is elaborated through different reaction pathways to produce a library of structurally related compounds. This approach is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies. A possible divergent synthesis for analogs of this compound could be:

Common Intermediate Synthesis: Prepare a versatile chiral building block, such as (R)-4-hydroxybutan-2-yl tosylate, from the enantiopure (R)-1,3-butanediol.

Diversification: React this common electrophilic intermediate with a variety of substituted pyridine-2-thiols or other aryl thiols. This allows for the rapid generation of a range of different thioethers, all sharing the same chiral butan-1-ol core.

Derivatization and Functionalization of the Hydroxyl Group

The hydroxyl group of this compound represents a key site for structural modification, enabling the synthesis of a diverse range of derivatives with potentially altered physicochemical properties and biological activities. The primary alcohol functionality can undergo various chemical transformations, including esterification, etherification, oxidation, and conversion to leaving groups for subsequent nucleophilic substitution reactions. The presence of the pyridin-2-ylthio moiety may influence the reactivity of the hydroxyl group and the stability of the resulting products.

Esterification of the primary hydroxyl group in this compound can be achieved through reaction with various acylating agents, such as acyl chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions. These reactions are typically performed in the presence of a base to neutralize the acidic byproduct. For instance, reaction with acetyl chloride in the presence of a tertiary amine like triethylamine (B128534) or pyridine in an aprotic solvent such as dichloromethane (B109758) would yield the corresponding acetate (B1210297) ester. The use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can facilitate ester formation from a carboxylic acid.

Table 1: Illustrative Esterification Reactions of this compound This table presents plausible reaction conditions and outcomes for the esterification of this compound based on general organic chemistry principles, as specific literature data for this compound is not available.

| Acylating Agent | Catalyst/Base | Solvent | Product |

|---|---|---|---|

| Acetyl chloride | Triethylamine | Dichloromethane | 3-(Pyridin-2-ylthio)butyl acetate |

| Acetic anhydride | Pyridine | Tetrahydrofuran (B95107) | 3-(Pyridin-2-ylthio)butyl acetate |

The synthesis of ethers from this compound can be accomplished via Williamson ether synthesis. This method involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. The choice of base and solvent is crucial to ensure efficient conversion and minimize side reactions. For example, treatment with sodium hydride in tetrahydrofuran (THF) followed by the addition of methyl iodide would yield the corresponding methyl ether.

Table 2: Representative Etherification of this compound This table illustrates a potential etherification reaction for this compound based on the Williamson ether synthesis. Specific experimental data for this compound is not documented in the literature.

| Alkylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Methyl iodide | Sodium hydride | Tetrahydrofuran | 2-((1-Methoxybutan-3-yl)thio)pyridine |

Oxidation of the primary alcohol in this compound can lead to the formation of either the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions employed. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), in an anhydrous solvent like dichloromethane, would selectively oxidize the alcohol to 3-(pyridin-2-ylthio)butanal. Stronger oxidizing agents, such as potassium permanganate (B83412) or Jones reagent (chromium trioxide in sulfuric acid), would result in the formation of 3-(pyridin-2-ylthio)butanoic acid.

Table 3: Potential Oxidation Reactions of this compound This table outlines possible oxidation reactions and products for this compound. The presented information is based on established oxidation methodologies in organic synthesis.

| Oxidizing Agent | Solvent | Product |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane | 3-(Pyridin-2-ylthio)butanal |

| Dess-Martin periodinane (DMP) | Dichloromethane | 3-(Pyridin-2-ylthio)butanal |

| Potassium permanganate | Water/Acetone | 3-(Pyridin-2-ylthio)butanoic acid |

The hydroxyl group can be converted into a good leaving group to facilitate nucleophilic substitution reactions. Common methods include conversion to tosylates, mesylates, or halides. Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine yields the corresponding tosylate. Similarly, methanesulfonyl chloride (MsCl) can be used to form the mesylate. Halogenation can be achieved using reagents such as thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). These activated intermediates can then be reacted with a variety of nucleophiles to introduce new functional groups at the terminal position.

Table 4: Activation of the Hydroxyl Group in this compound This table provides examples of converting the hydroxyl group of this compound into a better leaving group, a common strategy in organic synthesis for further functionalization.

| Reagent | Base | Solvent | Activated Intermediate |

|---|---|---|---|

| p-Toluenesulfonyl chloride (TsCl) | Pyridine | Dichloromethane | 3-(Pyridin-2-ylthio)butyl 4-methylbenzenesulfonate |

| Methanesulfonyl chloride (MsCl) | Triethylamine | Dichloromethane | 3-(Pyridin-2-ylthio)butyl methanesulfonate |

| Thionyl chloride | - | Chloroform | 2-((1-Chlorobutan-3-yl)thio)pyridine |

Mechanistic Investigations of Chemical Transformations Involving 3 Pyridin 2 Ylthio Butan 1 Ol

Elucidation of Reaction Pathways for Functional Group Interconversions

The chemical versatility of 3-(pyridin-2-ylthio)butan-1-ol allows for a variety of functional group interconversions at the alcohol and thioether moieties.

Reactions at the Hydroxyl Group: The primary alcohol is a key site for transformations. A common reaction is its conversion into a better leaving group, such as a tosylate, to facilitate subsequent nucleophilic substitution. This reaction proceeds with retention of configuration at the nearby chiral center (C3) because the C-O bond of the alcohol is not broken during the process. Subsequent S_N2 substitution at the C1 carbon by a nucleophile would then occur.

Another significant pathway is the oxidation of the primary alcohol. Depending on the reagent used, the alcohol can be converted to either 3-(pyridin-2-ylthio)butanal or 3-(pyridin-2-ylthio)butanoic acid.

Reactions at the Thioether Linkage: The sulfur atom of the thioether is susceptible to oxidation. Treatment with a mild oxidizing agent like sodium periodate (B1199274) (NaIO₄) or one equivalent of hydrogen peroxide (H₂O₂) typically yields the corresponding sulfoxide (B87167). The use of stronger oxidizing agents, such as excess H₂O₂ or meta-chloroperoxybenzoic acid (m-CPBA), can further oxidize the thioether to the sulfone. These transformations significantly alter the electronic properties of the sulfur atom, converting it from an electron-donating thioether into a strongly electron-withdrawing sulfoxide or sulfone group researchgate.net.

Table 1: Predicted Outcomes of Functional Group Interconversions

| Starting Functional Group | Reagent(s) | Product Functional Group |

|---|---|---|

| Primary Alcohol | TsCl, Pyridine (B92270) | Tosylate |

| Primary Alcohol | PCC or DMP | Aldehyde |

| Primary Alcohol | KMnO₄ or CrO₃ | Carboxylic Acid |

| Thioether | H₂O₂ (1 equiv.) or NaIO₄ | Sulfoxide |

Role of the Pyridine Nitrogen in Reaction Kinetics and Selectivity

The nitrogen atom in the 2-pyridyl group plays a crucial, multifaceted role in directing the molecule's reactivity.

Coordinating Effects: The pyridine nitrogen can act as a Lewis base, coordinating to metal-based reagents. This can influence the stereochemical outcome of reactions by holding the reagent in a specific orientation relative to the rest of the molecule. In reactions involving iron, pyridyl-thioethers are known to act as effective ligands, a property that can be extrapolated to other transition metal-catalyzed transformations researchgate.net.

Acid-Base Properties: The nitrogen atom's basicity allows it to be protonated under acidic conditions, which can alter the molecule's solubility and reactivity. Conversely, it can act as an internal base or proton shuttle in certain reaction mechanisms.

Electronic Influence: The position of the nitrogen atom is critical to the molecule's electronic properties. Studies on analogous systems show that the 2-pyridyl nitrogen can engage in intramolecular interactions that influence conformation and reactivity nih.govnih.gov. For this compound, the nitrogen atom's electron-withdrawing nature can affect the nucleophilicity of the adjacent sulfur atom.

Influence of the Thioether Linkage on Reactive Intermediates

The thioether linkage exerts a profound influence on the stability and fate of reactive intermediates formed during reactions. Its most significant role is demonstrated through neighboring group participation (NGP).

In reactions where a leaving group is present at the C1 position (e.g., from the tosylated alcohol), the sulfur atom can act as an internal nucleophile. This leads to the formation of a cyclic thiiranium ion (also known as an episulfonium ion) intermediate. This three-membered ring is highly strained and reactive, but its formation can be kinetically favorable and dictate the stereochemical outcome of the reaction. The subsequent attack by an external nucleophile on the thiiranium ion would typically occur at one of the carbon atoms of the ring, leading to a ring-opened product. This pathway prevents the formation of an unstable primary carbocation at the C1 position.

Furthermore, the thioether group can stabilize adjacent positive charges. Should a carbocation form at a neighboring carbon, the lone pairs on the sulfur atom can provide resonance stabilization, a common role for thioethers in reaction mechanisms.

Table 2: Influence of Functional Groups on Reaction Intermediates

| Functional Group | Potential Role | Resulting Intermediate |

|---|---|---|

| Pyridine Nitrogen | Lewis Base / Ligand | Metal-coordinated complex |

| Thioether Sulfur | Neighboring Group Participation | Thiiranium ion |

Advanced Spectroscopic and Structural Elucidation of 3 Pyridin 2 Ylthio Butan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemical Assignment

High-resolution NMR spectroscopy would be a critical tool for the complete structural elucidation of 3-(Pyridin-2-ylthio)butan-1-ol in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be necessary to unambiguously assign all proton (¹H) and carbon (¹³C) signals, and to determine the molecule's conformation and stereochemistry.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information on the number of different proton environments and their neighboring protons. Key expected signals would include those for the pyridine (B92270) ring protons, the methine proton adjacent to the sulfur atom, the methylene (B1212753) protons of the butanol chain, the methyl group, and the hydroxyl proton. The chemical shifts and coupling constants would be indicative of the electronic environment and dihedral angles between adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts would be characteristic of the pyridine ring carbons, the carbon bonded to sulfur, the carbons of the butanol chain (including the carbon bearing the hydroxyl group), and the methyl carbon.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other, helping to trace the proton network within the butanol chain and the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on their corresponding proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connectivity between the pyridine ring, the sulfur atom, and the butanol chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would reveal through-space correlations between protons that are in close proximity, providing insights into the three-dimensional structure and preferred conformation of the molecule.

Expected NMR Data Summary (Hypothetical) Interactive Table:

| Technique | Expected Information Provided |

|---|---|

| ¹H NMR | Chemical shifts and coupling patterns for all non-equivalent protons. |

| ¹³C NMR | Chemical shifts for all unique carbon atoms. |

| COSY | Connectivity between coupled protons (e.g., H-C-C-H). |

| HSQC | Direct one-bond correlations between protons and carbons. |

| HMBC | Long-range (2-3 bond) correlations between protons and carbons. |

Vibrational Spectroscopy (FT-IR, Raman) for Diagnostic Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, would be employed to identify the characteristic functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad band around 3300 cm⁻¹), C-H stretching vibrations of the aliphatic chain and the aromatic pyridine ring (around 2850-3100 cm⁻¹), C-N and C=C stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region), and C-O stretching of the alcohol (around 1050-1260 cm⁻¹). The C-S stretching vibration would also be expected, though it is often weak and can be difficult to assign definitively.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations of the pyridine moiety are typically strong in the Raman spectrum. The C-S bond, being more polarizable, might also give a more distinct signal in the Raman spectrum compared to FT-IR.

Key Vibrational Modes (Hypothetical) Interactive Table:

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| O-H (alcohol) | 3200-3600 (broad) | FT-IR |

| C-H (aromatic) | 3000-3100 | FT-IR, Raman |

| C-H (aliphatic) | 2850-3000 | FT-IR, Raman |

| C=C, C=N (pyridine) | 1400-1600 | FT-IR, Raman |

| C-O (alcohol) | 1050-1260 | FT-IR |

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Composition and Fragmentation Patterns

Mass spectrometry techniques would be essential for determining the exact molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

HRMS (High-Resolution Mass Spectrometry): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₉H₁₃NOS).

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS would be used to analyze the purity of the compound and to obtain its mass spectrum. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Expected fragmentation pathways could include the loss of a water molecule from the butanol side chain, cleavage of the C-S bond, and fragmentation of the pyridine ring.

Hypothetical Mass Spectrometry Data Interactive Table:

| Technique | Information Provided |

|---|---|

| HRMS | Exact mass of the molecular ion, confirming the elemental composition. |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Should this compound be crystallizable, single-crystal X-ray crystallography would provide the most definitive three-dimensional structural information. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles in the solid state. Furthermore, it would reveal the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group or π-π stacking of the pyridine rings.

Advanced Surface Spectroscopic Techniques for Adsorption and Thin Film Analysis (e.g., IRRA, STM, XPS, NEXAFS)

While there is no specific information available regarding the surface analysis of this compound, advanced surface spectroscopic techniques could be employed to study its behavior at interfaces.

Infrared Reflection-Absorption Spectroscopy (IRRAS): Could be used to study the orientation of the molecule in thin films or on surfaces.

Scanning Tunneling Microscopy (STM): Could potentially visualize individual molecules on a conductive surface.

X-ray Photoelectron Spectroscopy (XPS): Would provide information about the elemental composition and chemical states of the atoms on a surface.

Near-Edge X-ray Absorption Fine Structure (NEXAFS): Could provide information about the orientation of the pyridine ring on a surface.

Theoretical and Computational Chemistry Studies of 3 Pyridin 2 Ylthio Butan 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-electron systems, such as 3-(Pyridin-2-ylthio)butan-1-ol. By utilizing functionals like B3LYP with basis sets such as 6-311G++(d,p), researchers can perform geometry optimization to determine the most stable molecular structure. nih.gov DFT calculations provide a wealth of information about the molecule's electronic properties, including the distribution of electron density, which is fundamental to understanding its stability and reactivity. mdpi.com

The structural parameters, including bond lengths, bond angles, and dihedral angles, obtained from DFT calculations offer a detailed three-dimensional picture of the molecule. For pyridine-containing compounds, DFT has been successfully used to model molecular structures and predict their behavior. nih.gov The theory allows for the calculation of various thermodynamic parameters, which are essential for predicting the molecule's stability under different conditions. nih.gov

Furthermore, DFT is instrumental in predicting the reactivity of this compound. By calculating reactivity descriptors, researchers can identify the most likely sites for electrophilic and nucleophilic attack. nih.gov This is crucial for understanding how the molecule will interact with other chemical species and for designing new chemical reactions. For instance, DFT has been used to study the reactivity of similar sulfur-containing compounds, providing insights into their potential as radical scavengers. mdpi.com

Table 1: Representative DFT Functionals and Basis Sets Used in Molecular Modeling

| Functional | Basis Set | Common Applications |

|---|---|---|

| B3LYP | 6-311G++(d,p) | Geometry optimization, vibrational frequencies, electronic properties. nih.gov |

| M06-2X | Def2TZVP | Reaction mechanisms, non-covalent interactions. mdpi.com |

| ωB97XD | aug-cc-pVDZ | Long-range interactions, charge-transfer excitations. chemrxiv.org |

| CAM-B3LYP | 6-31+G(d,p) | Excited states, spectroscopic predictions. nih.gov |

Molecular Orbital Analysis: HOMO-LUMO Gap and Frontier Molecular Orbital Theory

Frontier Molecular Orbital Theory (FMOT) is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the opposite. researchgate.net

For this compound, the HOMO is likely to be localized on the electron-rich pyridine (B92270) ring and the sulfur atom, making these areas susceptible to electrophilic attack. Conversely, the LUMO would be distributed over the pyridine ring, indicating its ability to accept electrons in a nucleophilic attack. researchgate.netnih.gov The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy is related to its electron affinity. scirp.org

The analysis of HOMO and LUMO energies and their distribution provides valuable insights into the charge transfer interactions that can occur within the molecule. scirp.org These calculations are essential for predicting the molecule's behavior in chemical reactions and for understanding its electronic absorption spectra. nih.gov

Table 2: Conceptual Interpretation of Frontier Molecular Orbitals

| Orbital | Description | Implication for Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; site for electrophilic attack. nih.gov |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; site for nucleophilic attack. nih.gov |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical stability and reactivity; a larger gap implies higher stability. researchgate.netresearchgate.net |

Natural Bond Orbital (NBO) Analysis for Intra- and Intermolecular Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic interactions within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.edu This allows for a quantitative understanding of hyperconjugative and intramolecular delocalization effects. nih.gov

NBO analysis is also valuable for studying intermolecular interactions, such as hydrogen bonding, which can significantly influence the physical and chemical properties of the compound. nih.gov By quantifying the strength of these interactions, researchers can predict how this compound will behave in different solvent environments and in the solid state.

Table 3: Key Interactions Revealed by NBO Analysis

| Interaction Type | Description | Significance |

|---|---|---|

| Hyperconjugation | Delocalization of electrons from a filled bonding or lone pair orbital to an adjacent antibonding orbital. | Stabilizes the molecule and influences its geometry and reactivity. nih.govrsc.org |

| Intramolecular Hydrogen Bonding | A hydrogen bond formed between the hydroxyl group and the pyridine nitrogen or sulfur atom within the same molecule. | Affects conformational stability and spectroscopic properties. nih.gov |

| Intermolecular Interactions | Electronic interactions between different molecules, such as hydrogen bonding or van der Waals forces. | Determines bulk properties like boiling point and solubility. nih.gov |

Conformational Landscape Analysis and Energy Minima Determination

The flexibility of the butanol and thioether linkages in this compound allows for the existence of multiple conformations. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and determine their relative stabilities. mdpi.com Computational methods, such as molecular mechanics and DFT, are employed to explore the potential energy surface of the molecule and locate the energy minima corresponding to stable conformers. mdpi.com

For this compound, key dihedral angles to consider include the C-C-S-C and C-S-C-N linkages, as well as the rotation around the C-O bond of the alcohol. The identification of the global minimum energy conformation provides the most likely structure of the molecule in the gas phase or in non-polar solvents.

Computational Mechanistic Studies of Chemical Reactions (e.g., Transition State Theory, Reaction Path Following)

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. rsc.org For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can be used to map out the entire reaction pathway. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. mdpi.com

Transition State Theory allows for the calculation of activation energies, which are the energy barriers that must be overcome for a reaction to occur. rsc.org By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. researchgate.net Reaction path following, or Intrinsic Reaction Coordinate (IRC) calculations, can confirm that a calculated transition state indeed connects the intended reactants and products.

Such studies can provide detailed insights into the role of catalysts, the effect of solvents, and the factors that control the stereochemistry and regioselectivity of a reaction. mdpi.com For example, understanding the mechanism of reactions involving the thioether linkage is important in various fields, including organic synthesis and biochemistry. chemrxiv.org

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can be used to confirm the structure of a synthesized compound or to interpret experimental spectra. For this compound, DFT calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. nih.gov

The calculated vibrational frequencies from DFT can be correlated with the peaks in an experimental IR spectrum, aiding in the assignment of functional groups. scirp.org Similarly, NMR chemical shifts and coupling constants can be calculated and compared with experimental data to confirm the connectivity and stereochemistry of the molecule. nih.gov

Time-dependent DFT (TD-DFT) is a method used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. ehu.es The accuracy of these predictions depends on the choice of the DFT functional and basis set, and it is often necessary to benchmark different methods against experimental data for similar compounds. nih.gov

Coordination Chemistry of 3 Pyridin 2 Ylthio Butan 1 Ol As a Multidentate Ligand

Design Principles for Pyridine-Thioether-Alcohol Ligands and Analogues

The design of multidentate ligands incorporating pyridine (B92270), thioether, and alcohol functionalities is guided by the desire to combine the distinct electronic and steric properties of each group to achieve specific coordination behaviors and catalytic activities. The pyridine ring serves as a versatile N-donor with tunable electronic properties through substitution. wikipedia.org The thioether group, a soft S-donor, exhibits a strong affinity for soft transition metal ions. researchgate.netresearchgate.net The alcohol moiety can act as a neutral O-donor or, upon deprotonation, as an anionic alkoxide donor, introducing charge and altering the coordination geometry.

The spatial arrangement of these donor atoms is a critical design element. The butane backbone in 3-(Pyridin-2-ylthio)butan-1-ol dictates the chelate ring sizes that can be formed upon coordination to a metal center. The chirality at the C3 position of the butanol chain introduces a stereochemical element, making it a potentially valuable ligand for asymmetric catalysis. bohrium.comcapes.gov.br The design of such ligands often aims to create a specific coordination pocket around the metal ion, influencing its reactivity and selectivity. bohrium.com

Complexation with Transition Metals: Stoichiometry, Geometry, and Oxidation States

Based on analogous pyridine-thioether and pyridine-alcohol ligands, this compound is expected to act as a bidentate or tridentate ligand, coordinating through the nitrogen of the pyridine ring, the sulfur of the thioether, and potentially the oxygen of the alcohol group. The coordination mode will likely depend on the metal ion, its oxidation state, and the reaction conditions.

Common transition metals that form stable complexes with pyridine and thioether donors include those from the later first-row (e.g., Co(II), Ni(II), Cu(I), Cu(II)) and the second and third-row (e.g., Ru(II), Rh(III), Pd(II), Pt(II), Ag(I)). researchgate.netjscimedcentral.com The stoichiometry of the resulting complexes can vary, with common ratios being 1:1, 1:2, or 2:1 (metal:ligand). The geometry of these complexes is dictated by the coordination number and the electronic configuration of the metal ion, with possibilities including square planar, tetrahedral, and octahedral arrangements. wikipedia.orgjscimedcentral.com The ligand's denticity and steric bulk will play a significant role in determining the final geometry. For instance, coordination of two tridentate ligands to a metal ion can lead to an octahedral complex.

Advanced Spectroscopic Characterization of Metal-Ligand Complexes (e.g., EPR, UV-Vis, Magnetic Moment Measurements)

The characterization of metal complexes of this compound would rely on a suite of spectroscopic techniques.

UV-Vis Spectroscopy: Electronic spectra would provide information about the d-d transitions of the metal center and any charge-transfer bands between the metal and the ligand. Shifts in these bands upon complexation can indicate the coordination environment and the nature of the metal-ligand bonding.

Infrared (IR) Spectroscopy: IR spectroscopy would be crucial for confirming the coordination of the different donor groups. Shifts in the C=N stretching frequency of the pyridine ring and the C-S stretching frequency of the thioether would indicate their involvement in bonding to the metal. researchgate.net Changes in the O-H stretching frequency of the alcohol would signal its coordination or deprotonation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy would provide detailed structural information in solution. Shifts in the proton and carbon signals of the ligand upon coordination can help to identify the binding sites.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes (e.g., Cu(II), high-spin Fe(III)), EPR spectroscopy would be a powerful tool to probe the electronic structure and the geometry of the metal center.

Magnetic Moment Measurements: These measurements would help to determine the spin state of the metal ion in the complex, which is crucial for understanding its electronic structure and geometry.

Stability and Lability of Coordination Complexes in Solution and Solid State

The stability of coordination complexes is a critical factor for their potential applications. The stability of complexes formed with this compound would be influenced by several factors, including the chelate effect, the nature of the metal ion (hard vs. soft acid-base principles), and the solvent. wikipedia.org The formation of five- or six-membered chelate rings is generally favored, and the butane backbone of the ligand would allow for the formation of such stable rings.

Chiral Induction and Stereoselectivity in Metal-Ligand Coordination

The presence of a chiral center in this compound makes it a promising ligand for asymmetric synthesis and catalysis. researchgate.net When this chiral ligand coordinates to a metal center, it can induce a preferred stereochemistry in the resulting complex, a phenomenon known as chiral induction. This can lead to the formation of diastereomeric complexes with distinct properties and reactivities.

Supramolecular Assembly Driven by Coordination Interactions

The directional nature of metal-ligand bonds makes them excellent tools for the construction of supramolecular assemblies. nih.govsemanticscholar.org Ligands containing pyridine moieties are frequently used in the self-assembly of discrete and polymeric supramolecular structures. nih.govsemanticscholar.orgrsc.org The this compound ligand, with its multiple coordination sites, could potentially act as a building block for the formation of coordination polymers or discrete metallacycles.

The geometry of the ligand and the coordination preferences of the metal ion would dictate the final supramolecular architecture. For example, the use of linear or bent ditopic ligands can lead to the formation of molecular squares, cages, or helicates. nih.gov The alcohol functionality could also participate in hydrogen bonding interactions, which can further direct the self-assembly process and stabilize the resulting supramolecular structures.

Applications of 3 Pyridin 2 Ylthio Butan 1 Ol in Advanced Synthetic Chemistry and Catalysis

Utilization as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

The innovation of chiral ligands is a cornerstone for the asymmetric synthesis of functional molecules. nih.gov Chiral pyridine (B92270) derivatives are particularly important structural motifs found in many chiral ligands. chim.it The structure of 3-(Pyridin-2-ylthio)butan-1-ol, which contains a stereogenic center, makes it a promising candidate for use as a chiral ligand in metal-catalyzed asymmetric reactions.

When complexed with a transition metal, it can potentially act as a bidentate ligand, coordinating through both the pyridine nitrogen and the thioether sulfur (an N,S-ligation) or the nitrogen and the deprotonated alcohol oxygen (an N,O-ligation). This coordination creates a chiral environment around the metal center, which can influence the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product over the other. Pyridine-oxazoline type ligands, for instance, have become increasingly popular in asymmetric catalysis, demonstrating the power of hybrid pyridine-based ligands. rsc.org

The development of new chiral pyridine units (CPUs) is a significant area of research aimed at overcoming challenges in achieving both high reactivity and stereoselectivity. nih.gov While specific catalytic applications of this compound are not yet widely documented, its structural motifs are analogous to those found in successful ligand classes.

Table 1: Potential Asymmetric Reactions for this compound as a Chiral Ligand

| Reaction Type | Potential Metal Center | Role of Ligand | Expected Outcome |

|---|---|---|---|

| Allylic Alkylation | Palladium (Pd) | Forms a chiral pocket around the metal, directing the nucleophile's attack. | High enantioselectivity in C-C bond formation. |

| Hydrogenation | Iridium (Ir), Rhodium (Rh) | Creates a chiral environment to control the facial selectivity of H₂ addition. | Enantioselective reduction of ketones and olefins. |

| C-H Functionalization | Rhodium (Rh), Iridium (Ir) | Directs the metal to a specific C-H bond and controls the stereochemistry of the insertion. | Access to complex chiral pyridine derivatives. chim.it |

Role as a Building Block in the Synthesis of Complex Molecular Architectures

Beyond its potential use in catalysis, this compound is a valuable building block for constructing more complex molecules. The primary alcohol group is a versatile functional handle that can undergo a wide range of chemical transformations. For example, it can be oxidized to an aldehyde or a carboxylic acid, converted into a leaving group for nucleophilic substitution, or used in esterification and etherification reactions.

The pyridine ring itself can be functionalized through various methods, including C-H activation or by leveraging its electronic properties. nih.gov The synthesis of complex molecules often relies on the strategic use of such bifunctional building blocks, where one part of the molecule provides a key structural feature (the pyridylthio-butane core) while the other part (the alcohol) allows for connection to other molecular fragments.

Table 2: Synthetic Transformations of this compound

| Functional Group | Reaction Type | Reagent Example | Product Type |

|---|---|---|---|

| Primary Alcohol | Oxidation | PCC, DMP | Aldehyde |

| Primary Alcohol | Oxidation | Jones Reagent | Carboxylic Acid |

| Primary Alcohol | Esterification | Acyl Chloride, Carboxylic Acid | Ester |

| Primary Alcohol | Williamson Ether Synthesis | Alkyl Halide, NaH | Ether |

| Primary Alcohol | Tosylation | TsCl, Pyridine | Tosylate (activated for substitution) |

Exploration in Homogeneous and Heterogeneous Catalytic Systems

The application of this compound can be extended to both homogeneous and heterogeneous catalysis. In a homogeneous system, the molecule or its derivatives would act as a soluble ligand for a metal catalyst, as described in section 7.1. The entire catalytic cycle occurs in a single phase (typically liquid).

For heterogeneous catalysis , the primary benefit is the ease of separation of the catalyst from the reaction mixture, which is both economical and environmentally advantageous. rsc.org The primary alcohol group of this compound provides an ideal anchor point for immobilization onto a solid support, such as silica, alumina, or a polymer resin. This covalent attachment converts the molecular catalyst into a solid, heterogeneous catalyst. This approach combines the high selectivity of a molecular catalyst with the practical advantages of a solid catalyst, such as recyclability and suitability for use in continuous flow reactors. rsc.orgnih.gov

Potential in Materials Science: Precursor for Functional Materials (excluding biological applications)

In materials science, molecules with specific coordinating groups are valuable as precursors for functional materials. polytechnique.edu The 2-pyridylthio moiety of this compound is an excellent chelating group for a variety of metal ions. This property can be exploited to construct coordination polymers or metal-organic frameworks (MOFs). By reacting the compound with metal salts, it is possible to form extended networks where the organic molecule bridges between metal centers, creating materials with tailored porosity, catalytic activity, or electronic properties.

Furthermore, the alcohol function allows the molecule to be grafted onto surfaces, such as oxides or silicon wafers. polytechnique.edu This surface functionalization can be used to alter the properties of the underlying material, for instance, by creating a surface that can selectively bind metal ions or act as a platform for sensing applications. The development of novel precursors is often a critical step in engineering new materials with controlled architectures and functionalities. polytechnique.edu

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes for the Compound and its Derivatives

The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern chemistry. Future research could focus on creating novel and sustainable routes to 3-(Pyridin-2-ylthio)butan-1-ol and its derivatives. Given the chirality of the molecule, a key challenge is the development of stereoselective syntheses.

Key Research Objectives:

Catalytic Asymmetric Synthesis: A significant area for exploration is the use of catalytic asymmetric reactions to produce enantiomerically pure forms of the compound. chim.it This could involve the asymmetric reduction of a corresponding ketone or the enantioselective opening of a chiral epoxide. The development of such methods is crucial as the biological activity and catalytic performance of chiral molecules are often enantiomer-dependent.

Green Chemistry Approaches: Emphasis should be placed on synthetic routes that adhere to the principles of green chemistry. This could involve using pyridine (B92270) N-oxides as starting materials in solvent- and halide-free reactions, which represents an atom-economical approach to functionalizing the pyridine ring. rsc.org

Flow Chemistry: Continuous flow synthesis could offer advantages in terms of safety, scalability, and product consistency. Developing a flow-based synthesis for this compound would be a significant step towards its potential large-scale application.

Synthesis of Derivatives: Research should also target the synthesis of a library of derivatives by modifying the pyridine ring or the butanol chain. nih.govmdpi.com This would provide a range of compounds for screening in various applications.

| Synthetic Strategy | Potential Advantage | Related Research |

| Catalytic Asymmetric Synthesis | Access to enantiopure compounds | Advances in chiral pyridine synthesis chim.it |

| Green Chemistry (e.g., from N-oxides) | Reduced waste, safer reagents | Solvent-free C-H functionalization rsc.org |

| Flow Chemistry | Scalability and process control | General advancements in continuous manufacturing |

| Derivative Library Synthesis | Structure-activity relationship studies | Synthesis of novel pyridine derivatives nih.govmdpi.com |

Exploration of Enhanced Catalytic Activities and Selectivities in Diverse Chemical Reactions

The structure of this compound, featuring a pyridine nitrogen, a thioether sulfur, and a hydroxyl group, makes it an attractive candidate as a multidentate ligand in coordination chemistry and catalysis. The inherent chirality at the 3-position of the butanol chain is particularly promising for applications in asymmetric catalysis.

Potential Catalytic Applications:

Asymmetric Catalysis: As a chiral ligand, it could be coordinated with various transition metals (e.g., palladium, rhodium, copper, iron) to create catalysts for a range of asymmetric transformations, such as C-C and C-O bond-forming reactions. unimi.it The conformational rigidity imposed by the pyridine ring can enhance the thermodynamic stability and stereochemical control of the resulting metal complexes. unimi.it

Oxidation Catalysis: Pyridine-containing macrocyclic ligands have been shown to stabilize high oxidation states of coordinated metals, making them effective in oxidation reactions. unimi.it Metal complexes of this compound could be investigated for their ability to catalyze selective oxidation processes.

Cross-Coupling Reactions: Pyridine derivatives are pivotal in cross-coupling reactions. researchgate.net This compound could serve as a ligand to improve the efficiency and selectivity of existing cross-coupling methodologies or to enable new types of transformations.

Advanced Integrated Computational and Experimental Studies for Deeper Mechanistic Understanding

To guide the rational design of catalysts and materials based on this compound, a deep understanding of its electronic and structural properties is necessary. An integrated approach combining computational modeling and experimental validation will be crucial.

Research Focus Areas:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model the coordination of the compound with different metal centers. These studies can predict geometries, binding energies, and electronic structures of the resulting complexes. nih.govresearchgate.net Such insights are valuable for understanding how ligand modifications might influence catalytic activity. researchgate.net

Mechanistic Investigations: By combining computational predictions with experimental techniques like kinetics studies and spectroscopic analysis, the mechanisms of catalytic reactions employing this ligand can be elucidated. This knowledge is essential for optimizing reaction conditions and improving catalyst performance.

Spectroscopic and Structural Characterization: Experimental techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry will be vital to characterize the compound, its derivatives, and their metal complexes, confirming the predictions made by computational models. nih.gov

Expansion into Novel Areas of Supramolecular and Coordination Chemistry

The functional groups within this compound provide multiple points for non-covalent interactions, making it an excellent building block for supramolecular assemblies and coordination polymers.

Opportunities in Supramolecular Chemistry:

Hydrogen Bonding: The hydroxyl group and the pyridine nitrogen are capable of acting as hydrogen bond donors and acceptors, respectively. These interactions can be exploited to construct one-, two-, or three-dimensional supramolecular networks. rsc.orgnih.gov

Coordination Polymers: The pyridine nitrogen and thioether sulfur can coordinate to metal ions, leading to the formation of coordination polymers. The geometry of the ligand and the choice of metal ion and counter-anions will dictate the final architecture of the assembly. nih.govresearchgate.net

π-π Stacking: The pyridine ring can participate in π-π stacking interactions, further stabilizing supramolecular structures. researchgate.netnih.gov

Chiral Self-Assembly: The use of enantiopure this compound could lead to the formation of chiral supramolecular structures and polynuclear species, which is a significant goal in coordination chemistry. chimia.ch

Design and Synthesis of Derivatives with Tunable Stereochemical and Electronic Properties

The versatility of the this compound scaffold allows for systematic modifications to fine-tune its properties for specific applications.

Strategies for Derivative Design:

Electronic Tuning: Introducing electron-donating or electron-withdrawing groups onto the pyridine ring can modulate the electronic properties of the ligand. This can have a profound impact on the reactivity and selectivity of its metal complexes in catalysis.

Stereochemical Control: The synthesis of diastereomers by introducing additional stereocenters on the butanol chain could provide a series of ligands with varied steric profiles. This is a common strategy for optimizing selectivity in asymmetric catalysis.

Functionalization: The hydroxyl group can be used as a handle for further functionalization, for example, by attaching the ligand to a solid support for heterogeneous catalysis or by linking multiple ligand units together to create more complex structures. The synthesis of chiral macrocyclic compounds from pyridine-based precursors is a well-established field that could be adapted for this purpose. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.